molecular formula C19H20N6O3S B7431134 1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one

1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one

Cat. No. B7431134
M. Wt: 412.5 g/mol
InChI Key: MXVSBDSZHYUDLY-UHFFFAOYSA-N
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Description

1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is a small molecule that exhibits a unique structure and possesses several interesting properties that make it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one involves the inhibition of several enzymes involved in cellular signaling pathways. The compound has been shown to inhibit phosphodiesterase, an enzyme that plays a key role in regulating cyclic nucleotide levels in cells. Additionally, the compound has been shown to inhibit tyrosine kinases, which play an important role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one include the inhibition of several enzymes involved in cellular signaling pathways. These effects can lead to a reduction in cell proliferation and differentiation, making the compound a potential candidate for the treatment of several diseases, including cancer and inflammatory disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one in lab experiments include its potent inhibitory activity against several enzymes involved in cellular signaling pathways. Additionally, the compound exhibits a unique structure and possesses several interesting properties that make it a promising candidate for drug development.
The limitations of using 1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one in lab experiments include the complexity of the synthesis process and the potential for the compound to exhibit off-target effects. Additionally, the compound may exhibit poor solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research involving 1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one. These include:
1. Further investigation into the compound's mechanism of action and its effects on cellular signaling pathways.
2. Exploration of the compound's potential applications in the treatment of cancer and inflammatory disorders.
3. Development of new synthetic routes for the compound that are more efficient and cost-effective.
4. Investigation into the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion.
5. Exploration of the compound's potential for use in combination therapy with other drugs.

Synthesis Methods

The synthesis of 1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one can be achieved through a multi-step process involving the reaction of various chemical reagents. The process involves the use of several intermediates, including 4-(4-hydroxybenzoyl)piperazine and 6-mercapto-7H-purine, which are subsequently combined to form the final product.

Scientific Research Applications

The unique structure and properties of 1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one make it a promising candidate for drug development. The compound has been shown to exhibit potent inhibitory activity against several enzymes, including phosphodiesterase and tyrosine kinases. These enzymes play important roles in several cellular processes, including cell proliferation and differentiation, making them attractive targets for drug development.

properties

IUPAC Name

1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3S/c26-14-3-1-13(2-4-14)19(28)25-8-6-24(7-9-25)15(27)5-10-29-18-16-17(21-11-20-16)22-12-23-18/h1-4,11-12,26H,5-10H2,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVSBDSZHYUDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCSC2=NC=NC3=C2NC=N3)C(=O)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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